Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate
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Overview
Description
Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate is a compound that features an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic heterocycle. This structure is recognized for its wide range of applications in medicinal chemistry due to its unique chemical properties . The imidazo[1,2-a]pyridine scaffold is known for its stability and ability to participate in various chemical reactions, making it a valuable component in drug development and other scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its efficiency and high yield of the target product.
Industrial Production Methods
Industrial production of this compound often employs solvent- and catalyst-free synthesis methods to enhance sustainability and reduce costs . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine) . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as zolpidem and alpidem . These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents and specific applications.
Uniqueness
Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
methyl 4-amino-3-imidazo[1,2-a]pyridin-2-ylbutanoate |
InChI |
InChI=1S/C12H15N3O2/c1-17-12(16)6-9(7-13)10-8-15-5-3-2-4-11(15)14-10/h2-5,8-9H,6-7,13H2,1H3 |
InChI Key |
IPVMCRLCFSHABB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CN)C1=CN2C=CC=CC2=N1 |
Origin of Product |
United States |
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